[1-Methyl-3-(trifluoromethyl)cyclobutyl]methanethiol
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Overview
Description
[1-Methyl-3-(trifluoromethyl)cyclobutyl]methanethiol: is a chemical compound with the molecular formula C7H11F3S. It is known for its unique structural features, which include a cyclobutyl ring substituted with a trifluoromethyl group and a methanethiol group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-Methyl-3-(trifluoromethyl)cyclobutyl]methanethiol typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a [2+2] cycloaddition reaction involving suitable alkenes.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CFI) in the presence of a base.
Attachment of the Methanethiol Group: The methanethiol group can be attached through a nucleophilic substitution reaction using methanethiol (CH3SH) and a suitable leaving group on the cyclobutyl ring.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Specific details on industrial methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-Methyl-3-(trifluoromethyl)cyclobutyl]methanethiol can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol or other reduced sulfur species.
Substitution: Nucleophilic substitution reactions can occur at the methanethiol group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (HO) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH) are employed.
Substitution: Nucleophiles such as alkyl halides or amines can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or reduced sulfur species.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: [1-Methyl-3-(trifluoromethyl)cyclobutyl]methanethiol is used as a building block in the synthesis of complex organic molecules.
Catalysis: It can serve as a ligand or catalyst in certain chemical reactions.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with specific biological activities.
Biochemical Studies: It is used in studies involving sulfur-containing compounds and their interactions with biological systems.
Industry:
Material Science: The compound is explored for its potential use in the development of new materials with unique properties.
Agriculture: It may be used in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of [1-Methyl-3-(trifluoromethyl)cyclobutyl]methanethiol involves its interaction with molecular targets through its functional groups. The methanethiol group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The trifluoromethyl group can influence the compound’s lipophilicity and metabolic stability, affecting its overall biological activity .
Comparison with Similar Compounds
[1-Methylcyclobutyl]methanethiol: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
[3-(Trifluoromethyl)cyclobutyl]methanethiol: Lacks the methyl group, leading to variations in reactivity and applications.
Uniqueness:
Properties
IUPAC Name |
[1-methyl-3-(trifluoromethyl)cyclobutyl]methanethiol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F3S/c1-6(4-11)2-5(3-6)7(8,9)10/h5,11H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRVOPEHTLSBRRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)C(F)(F)F)CS |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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